molecular formula C16H10N2O B7466389 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile

Cat. No. B7466389
M. Wt: 246.26 g/mol
InChI Key: NOQOTTGJSAAKDQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile is not fully understood. However, it is believed that the compound works by interacting with specific receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile has a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile in lab experiments is its unique properties, which make it a potential candidate for use in various applications. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile. Some of the most promising areas of research include the development of new synthesis methods, the exploration of its potential applications in organic electronics, and further studies on its biochemical and physiological effects. Additionally, the compound may be useful in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile is a complex process that requires specialized equipment and expertise. The compound can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-(1,3-benzoxazol-2-yl)boronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst.

Scientific Research Applications

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

properties

IUPAC Name

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-11-13-5-3-4-12(10-13)8-9-16-18-14-6-1-2-7-15(14)19-16/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQOTTGJSAAKDQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile

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